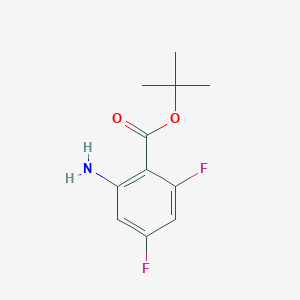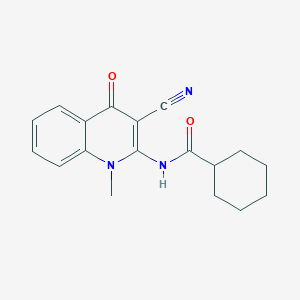
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with a cyano group, a methyl group, and a cyclohexanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- N-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide
- N-(3-Cyano-4-oxo-1,4-dihydroquinolin-2-yl)benzamide
- N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)benzenesulfonamide
Uniqueness
N-(3-Cyano-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its cyclohexanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H19N3O2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(3-cyano-1-methyl-4-oxoquinolin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-15-10-6-5-9-13(15)16(22)14(11-19)17(21)20-18(23)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,20,23) |
InChI-Schlüssel |
ABEFLBRZTCQJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3CCCCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


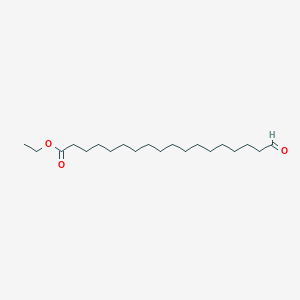

![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
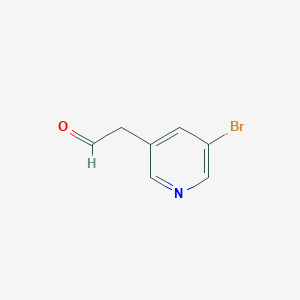

![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
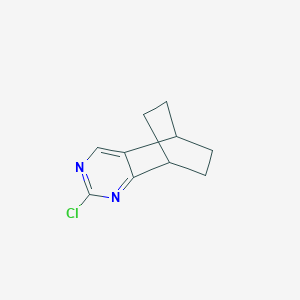
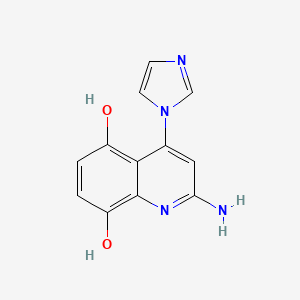
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
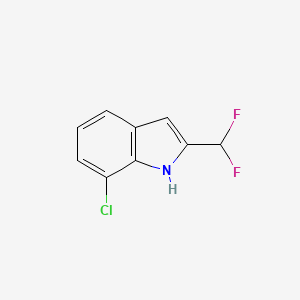
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)

